8-Azaspiro[4.5]decane-1-carboxylic acid
Description
8-Azaspiro[4.5]decane-1-carboxylic acid is a spirocyclic compound characterized by a bicyclic framework where a nitrogen atom bridges a cyclohexane and a pyrrolidine-like ring. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol. Derivatives of this compound, such as Boc-protected analogs (e.g., 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid, C₁₅H₂₅NO₄), are widely used as intermediates in peptide synthesis due to their stability and reactivity .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
8-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-9(13)8-2-1-3-10(8)4-6-11-7-5-10/h8,11H,1-7H2,(H,12,13) |
InChI Key |
BBPNTTQGLIUMBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCNCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[4.5]decane-1-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method is advantageous due to the availability of starting materials and the relatively straightforward reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro[4.5]decane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using reagents like halides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
8-Azaspiro[4.5]decane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 8-Azaspiro[4.5]decane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the functional groups present on the molecule. For example, in drug development, it may interact with enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogs with Heteroatom Variations
Variations in heteroatom placement significantly alter physicochemical and biological properties:
| Compound Name | Molecular Formula | Key Differences vs. 8-Azaspiro[4.5]decane-1-carboxylic Acid | Biological Impact |
|---|---|---|---|
| 6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid | C₉H₁₃NO₃ | Oxygen replaces nitrogen in the spiro position | Reduced basicity; altered metabolic stability |
| 8-Thia-1-azaspiro[4.5]decane | C₈H₁₃NS | Sulfur replaces oxygen in the spiro ring | Enhanced lipophilicity; potential for redox activity |
| 1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid | C₁₀H₁₅NO₄ | Additional oxygen atom in dioxane ring | Increased polarity; modified enzyme interactions |
Key Insight : Nitrogen in the spiro position (as in the target compound) improves hydrogen-bonding capacity compared to oxygen or sulfur analogs, enhancing target selectivity in drug-receptor interactions .
Substituent Effects on Bioactivity
Substituents on the spiro framework or aromatic moieties modulate pharmacological profiles:
| Compound Name | Substituent(s) | Biological Activity |
|---|---|---|
| 8-Methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | Methyl group | Moderate antitumor activity |
| 4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | Methoxybenzoyl group | Potent anticancer activity (IC₅₀ = 2.1 μM in HepG2 cells) |
| 8-Methyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | Naphthalene substituent | Enhanced cytotoxicity (IC₅₀ = 0.8 μM in MCF-7 cells) |
Key Insight : Aromatic substituents (e.g., methoxybenzoyl, naphthalene) improve π-π stacking and hydrophobic interactions with biological targets, boosting potency .
Fluorinated Derivatives
Fluorination enhances metabolic stability and binding affinity:
Key Insight : Fluorine atoms reduce susceptibility to oxidative metabolism, prolonging half-life in vivo .
Comparison with Non-Carboxylic Acid Analogs
The carboxylic acid group is critical for biological interactions:
| Compound Name | Functional Group | Impact vs. Target Compound |
|---|---|---|
| 1,4-Dioxa-8-azaspiro[4.5]decane | Ether | Lacks ionizable group; poor solubility (logP = 1.8) |
| 2-Azaspiro[4.5]decane | Amine | Higher basicity (pKa = 9.5); limited membrane permeability |
Key Insight : The carboxylic acid group in this compound enables salt formation (e.g., hydrochloride salts), improving aqueous solubility (logP = 0.9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
